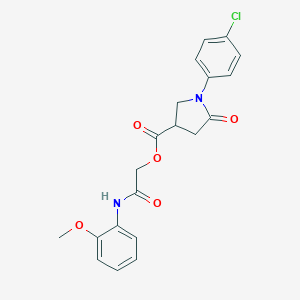
2-(2-Methoxyanilino)-2-oxoethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyanilino)-2-oxoethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MDPV, which is an acronym for its full chemical name. MDPV belongs to the class of synthetic cathinones, which are psychoactive substances that have been known to produce stimulant effects in humans. However,
Wirkmechanismus
MDPV is believed to produce its stimulant effects through the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters in the brain, which can lead to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
MDPV has been shown to produce a range of biochemical and physiological effects in humans. These effects include increased heart rate, elevated blood pressure, and increased body temperature. MDPV has also been shown to produce psychological effects, such as increased alertness, euphoria, and increased sociability.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages as a tool for scientific research. For example, it is relatively easy to synthesize and is readily available in the research community. Additionally, MDPV produces similar effects to other stimulant drugs, which makes it a useful tool for studying the mechanisms of action of these drugs. However, there are also several limitations to the use of MDPV in lab experiments. For example, the effects of MDPV on the brain and body can be unpredictable, and it can be difficult to control the dosage and purity of the compound.
Zukünftige Richtungen
There are several potential future directions for research on MDPV. One area of interest is the potential therapeutic applications of MDPV in the treatment of certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, further research is needed to better understand the long-term effects of MDPV use and its potential for addiction. Overall, MDPV has the potential to be a valuable tool for scientific research, and further studies are needed to fully explore its potential applications.
Synthesemethoden
MDPV can be synthesized through the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2-methoxyphenylhydrazine, followed by the reaction of the resulting product with pyrrolidine-2-one and 4-chlorobenzoyl chloride. The synthesis of MDPV has been extensively documented in the literature and is considered to be a relatively straightforward process.
Wissenschaftliche Forschungsanwendungen
MDPV has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where MDPV has been used to study the effects of stimulant drugs on the brain. MDPV has been shown to produce similar effects to other stimulant drugs, such as cocaine and amphetamines, and has been used as a tool to better understand the mechanisms of action of these drugs.
Eigenschaften
Produktname |
2-(2-Methoxyanilino)-2-oxoethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C20H19ClN2O5 |
Molekulargewicht |
402.8 g/mol |
IUPAC-Name |
[2-(2-methoxyanilino)-2-oxoethyl] 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O5/c1-27-17-5-3-2-4-16(17)22-18(24)12-28-20(26)13-10-19(25)23(11-13)15-8-6-14(21)7-9-15/h2-9,13H,10-12H2,1H3,(H,22,24) |
InChI-Schlüssel |
UCIOPPQTVBUZFU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)

![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)






![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)



